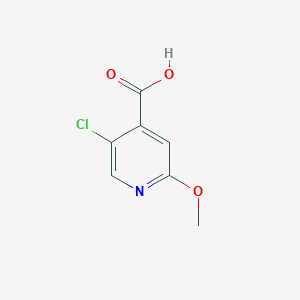

5-Chloro-2-methoxyisonicotinic acid

Overview

Description

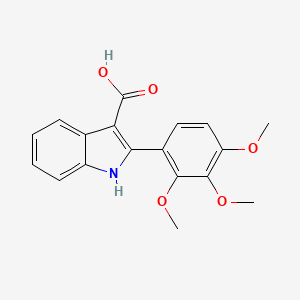

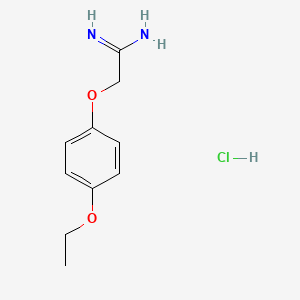

5-Chloro-2-methoxyisonicotinic acid is a chemical compound with the empirical formula C7H6ClNO3 . It is a halogenated heterocycle . The CAS number for this compound is 54916-65-3 .

Molecular Structure Analysis

The molecular weight of 5-Chloro-2-methoxyisonicotinic acid is 187.58 . The SMILES string representation of the molecule is COc1ncc(Cl)cc1C(O)=O . The InChI representation is 1S/C7H6ClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

The compound is a solid . It has a density of 1.43g/cm3 . The flash point is not applicable .Scientific Research Applications

Biomedical and Pharmaceutical Research

5-Chloro-2-methoxyisonicotinic acid (5CMPBA) has been studied in the context of its fluorescence quenching properties, particularly in the presence of aniline as a quencher. This research contributes to the understanding of the chemical's interactions and potential applications in biomedical and pharmaceutical fields, where fluorescence quenching plays a significant role in molecular diagnostics and drug development (Geethanjali, Nagaraja, & Melavanki, 2015).

Industrial Process and Synthesis

Research on 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, closely related to 5-chloro-2-methoxyisonicotinic acid, has demonstrated its significance as a key intermediate in the manufacturing of therapeutic sodium-glucose cotransporter 2 (SGLT2) inhibitors. This highlights its importance in the industrial synthesis of medications for diseases like diabetes (Zhang et al., 2022).

Chemical Sensing and Environmental Applications

A study on 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound structurally similar to 5-chloro-2-methoxyisonicotinic acid, has shown its utility in selectively sensing Cd²⁺ ions. Such compounds can be employed in environmental monitoring, particularly in detecting heavy metal concentrations in waste effluents and food products, demonstrating the potential environmental applications of 5-chloro-2-methoxyisonicotinic acid derivatives (Prodi et al., 2001).

Agricultural and Herbicidal Research

In agricultural research, derivatives of nicotinic acid like 5-chloro-2-methoxyisonicotinic acid have been explored for their herbicidal activity. Studies on compounds such as N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown promising herbicidal activities against various weeds, suggesting potential applications in developing new herbicides (Yu et al., 2021).

Analytical Chemistry

Research into the electrochemical detection of chlorogenic acid, a compound related to 5-chloro-2-methoxyisonicotinic acid, provides insights into the analytical applications of such compounds. Electrochemical sensors and biosensors for chlorogenic acid have been developed for efficient detection in various nutraceuticals and food products, highlighting the potential of similar methodologies for 5-chloro-2-methoxyisonicotinic acid (Munteanu & Apetrei, 2021).

Safety and Hazards

properties

IUPAC Name |

5-chloro-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHHWKXYDKBINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672070 | |

| Record name | 5-Chloro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methoxyisonicotinic acid | |

CAS RN |

88912-22-5 | |

| Record name | 5-Chloro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)

![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)

![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)

![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)

![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)